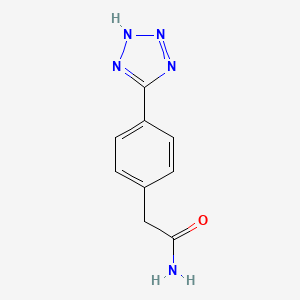

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-[4-(2H-tetrazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O/c10-8(15)5-6-1-3-7(4-2-6)9-11-13-14-12-9/h1-4H,5H2,(H2,10,15)(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTIKHWKHCQLAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)N)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrochemical Synthesis via Cyclization of Aldehyde Hydrazones

A metal- and oxidant-free electrochemical method has emerged as a sustainable approach for tetrazole ring formation. In this process, aldehyde hydrazones undergo cyclization with trimethylsilyl azide (TMSN3) under electrolytic conditions. The reaction employs a reticulated vitreous carbon (RVC) anode and platinum cathode in a mixture of methanol and acetonitrile, with lithium perchlorate (LiClO4) as the electrolyte .

Key steps :

-

Condensation : A morpholin-4-amine reacts with an aldehyde (e.g., 4-acetamidobenzaldehyde) in acetonitrile to form the corresponding hydrazone.

-

Electrolysis : The hydrazone is treated with TMSN3 (5 equiv) and subjected to a constant current of 10 mA at 0°C for 2–3.3 hours (2.5 F charge).

-

Work-up : Solvent removal under reduced pressure followed by silica gel chromatography yields the tetrazole product.

Advantages :

-

Avoids toxic metal catalysts (e.g., Cu, Zn).

-

Scalable to gram quantities (90 mA current, 6-hour electrolysis) .

-

Solvents (MeOH/MeCN) are recoverable via rotary evaporation.

Limitations :

-

Requires specialized electrochemical equipment.

-

Limited substrate scope for electron-deficient aldehydes.

Thermal Cyclization of Nitrile Precursors

An alternative route involves the cyclization of 4-cyanophenylacetamide with sodium azide (NaN3) under acidic conditions. This method, adapted from tetrazole synthesis protocols in patent literature, utilizes dimethylformamide (DMF) as a solvent and ammonium chloride (NH4Cl) as a catalyst .

Procedure :

-

Reaction setup : 4-Cyanophenylacetamide (0.01 mol), NaN3 (2.4 equiv), and NH4Cl (2.4 equiv) are dissolved in DMF.

-

Cyclization : The mixture is heated at 90°C for 8–10 hours.

-

Isolation : Post-reaction, DMF is distilled under reduced pressure. The residue is dispersed in water, acidified to pH 2–3 with HCl, and filtered to obtain the product .

Optimization data :

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 90°C | 94.6 |

| Reaction Time | 8 hours | 94.6 |

| NaN3 Equivalents | 2.4 | 94.6 |

Advantages :

One-Pot Tandem Acylation-Cyclization

A streamlined one-pot synthesis combines hydrazone formation and tetrazole cyclization. This method, inspired by multi-step protocols for indole-tetrazole hybrids, involves:

-

Hydrazone formation : 4-Aminophenylacetamide reacts with an aldehyde in acetonitrile.

-

In situ cyclization : TMSN3 and LiClO4 are added, followed by electrolysis at 0°C.

-

Purification : Column chromatography isolates the product with minimal intermediate handling .

Critical factors :

-

Stoichiometry : Excess TMSN3 (5 equiv) ensures complete cyclization.

-

Temperature control : Sub-zero conditions suppress side reactions.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors offer advantages over batch processes:

-

Enhanced heat transfer : Mitigates exothermic risks during cyclization.

-

Reduced reaction times : Electrolysis completes in 6 hours at 90 mA .

-

Solvent recovery systems : Integrated distillation units reclaim >95% of MeCN/MeOH .

Comparative Analysis of Methodologies

Mechanistic Insights

Tetrazole formation :

-

Electrochemical pathway : Anodic oxidation generates reactive intermediates that facilitate [3+2] cycloaddition between the hydrazone and TMSN3 .

-

Thermal pathway : NaN3 reacts with the nitrile group via a concerted mechanism, aided by NH4Cl protonation .

Side reactions :

-

Over-oxidation of the acetamide moiety at high voltages.

-

Hydrolysis of TMSN3 to HN3 under acidic conditions.

Purification and Characterization

Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted starting materials .

Spectroscopic data :

Chemical Reactions Analysis

Types of Reactions

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide undergoes various chemical reactions, including:

Oxidation: Tetrazoles can be oxidized to form tetrazole N-oxides.

Reduction: Reduction of tetrazoles can lead to the formation of amines.

Substitution: Tetrazoles can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Tetrazole N-oxides.

Reduction: Amines.

Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.

Medicine: Explored for its antibacterial, antifungal, and anticancer properties.

Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 2-(4-(1H-Tetrazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target molecules .

Comparison with Similar Compounds

A. Thiophene-Based Tetrazole-Acetamides ()

Compounds such as N-(2-(1H-tetrazol-5-yl)-5-(p-tolyl)thiophen-3-yl)acetamide (3c) and N-(5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-yl)acetamide (3d) replace the phenyl ring with a thiophene core. Key differences include:

- Electronic Effects : The electron-rich thiophene may alter binding interactions compared to the phenyl analogue.

- Physical Properties : Melting points range from 197°C (3d) to 223°C (3e), higher than the parent compound’s reported values, suggesting increased crystallinity due to bulkier substituents .

B. Benzimidazole-Triazole-Thiazole Hybrids ()

Compounds like 9a–9e incorporate benzimidazole and triazole-thiazole moieties. For example, 9c features a bromophenyl-thiazole group:

- Molecular Weight : Increased mass (e.g., 9c: ~550 g/mol vs. parent compound: 231 g/mol) may reduce bioavailability.

- Biological Activity : Docking studies suggest enhanced binding to enzymatic active sites (e.g., α-glucosidase) due to extended aromatic systems .

Substituent Variations on the Acetamide Nitrogen ()

A library of tetrazole-acetamides with diverse N-substituents was synthesized:

| Compound | N-Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 2m | Naphthalen-2-ylmethyl | 182–184 | 56 |

| 2t | Cyclohexyl | 195–197 | 72 |

| 2s | Allyl | 122–124 | 98 |

- Lipophilicity : Bulky groups (e.g., naphthalen-2-ylmethyl in 2m) increase logP values, favoring membrane permeability but risking solubility issues.

- Synthetic Accessibility : Allyl derivatives (2s) achieve near-quantitative yields, suggesting steric and electronic advantages in coupling reactions .

Pharmacologically Active Analogues ()

- FFAR2 Antagonists : (S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)-propan-2-yl)-2-(m-tolyl)acetamide (8) demonstrates potent free fatty acid receptor 2 antagonism (IC₅₀ < 100 nM). The trifluoromethyl group enhances metabolic stability compared to the unsubstituted parent compound .

- Antiproliferative Agents : Hydroxyacetamide derivatives (FP1–12) with triazole-thiazole cores show IC₅₀ values in the micromolar range against cancer cell lines, though their lack of tetrazole moieties limits direct comparison .

Data Tables

Table 1. Physical and Structural Comparison

*Estimated from analogous compounds in .

Q & A

Q. Advanced

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model reaction transition states and identify energetically favorable pathways .

- Reaction Path Search Algorithms : Tools like GRRM predict intermediates and byproducts, reducing trial-and-error in synthesis .

- Pharmacophore Mapping : Generate 3D models to prioritize derivatives with optimal steric and electronic properties for target engagement .

How can researchers design experiments to elucidate the mechanism of action for this compound?

Q. Advanced

- Kinetic Studies : Measure enzyme inhibition (e.g., IC) under varying substrate concentrations to determine competitive/non-competitive binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to targets like DNA topoisomerases .

- Metabolomic Profiling : Use LC-MS to track downstream metabolic changes in treated cells, identifying pathways affected .

What strategies are recommended for scaling up synthesis while maintaining yield and purity?

Q. Advanced

- Design of Experiments (DoE) : Optimize variables (temperature, solvent ratio, catalyst loading) using response surface methodology .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions in exothermic steps .

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How do researchers address solubility and stability challenges in biological assays?

Q. Advanced

- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to enhance solubility without cytotoxicity .

- Prodrug Design : Modify the acetamide group with ester linkages to improve membrane permeability .

- Accelerated Stability Testing : Expose compounds to varied pH/temperature and analyze degradation via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.